molecular formula C14H10O3 B14614856 2-Hydroxy-7-methyl-9H-xanthen-9-one CAS No. 57855-39-7

2-Hydroxy-7-methyl-9H-xanthen-9-one

Cat. No.: B14614856
CAS No.: 57855-39-7
M. Wt: 226.23 g/mol
InChI Key: OMGXRNVSCYMTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-7-methyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound has a unique structure that allows it to exhibit a range of chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methyl-9H-xanthen-9-one can be achieved through several methods:

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often involves optimized versions of the above synthetic routes. The use of catalysts and advanced reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthones, hydroxy derivatives, and quinones.

Scientific Research Applications

2-Hydroxy-7-methyl-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Xanthone: The parent compound with a similar structure but without the hydroxy and methyl groups.

    2-Hydroxyxanthone: Similar structure with a hydroxy group but lacks the methyl group.

    7-Methylxanthone: Contains a methyl group but lacks the hydroxy group.

Uniqueness

2-Hydroxy-7-methyl-9H-xanthen-9-one is unique due to the presence of both hydroxy and methyl groups, which enhance its biological activity and chemical reactivity compared to its analogs .

Properties

CAS No.

57855-39-7

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-hydroxy-7-methylxanthen-9-one

InChI

InChI=1S/C14H10O3/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7,15H,1H3

InChI Key

OMGXRNVSCYMTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.